PF-05089771

概要

説明

PF-05089771 is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent and selective inhibition of the NaV1.7 sodium channel, making it a promising candidate for the treatment of pain disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PF-05089771 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

化学反応の分析

Types of Reactions

PF-05089771 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .

科学的研究の応用

Pain Management Studies

1. Diabetic Peripheral Neuropathy (DPN)

- Clinical Trials : PF-05089771 was evaluated in a randomized, placebo-controlled trial involving 135 subjects with DPN. The study aimed to determine its efficacy compared to pregabalin and placebo over a four-week treatment period. Results indicated a trend towards reduced pain scores in the this compound group, but this was not statistically significant when compared to placebo (mean difference -0.41) .

- Efficacy Analysis : The predefined efficacy criteria were not met, leading to the discontinuation of further studies on this compound for DPN .

2. Postoperative Dental Pain

- Study Design : In another trial involving 235 subjects undergoing third molar extraction, this compound demonstrated a small but statistically significant effect on pain relief at doses ranging from 150 to 1600 mg . This suggests that while its efficacy may be limited in chronic pain conditions like DPN, it may have potential benefits in acute pain scenarios.

Mechanistic Studies

1. Selectivity and Potency

- This compound exhibits high selectivity for NaV1.7 over other sodium channels, with an IC50 value of 11 nM for human NaV1.7, and significantly higher values for NaV1.2, NaV1.6, and others . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic profiles.

2. Interaction with Pregabalin

- A study assessed the effects of this compound both alone and in combination with pregabalin. It was found that while pregabalin showed significant analgesic properties, this compound did not demonstrate a statistically significant analgesic effect when used alone or in conjunction with pregabalin .

Additional Applications

1. Allergic Rhinitis

- Preliminary research indicated that inhaled this compound could inhibit cough responses in guinea pigs subjected to experimental allergic rhinitis, suggesting potential applications beyond pain management .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

| Study Type | Condition | Subjects | Treatment Arms | Endpoint | Result |

|---|---|---|---|---|---|

| Clinical Trial | Diabetic Peripheral Neuropathy | 135 | This compound 150 mg, Pregabalin, Placebo | Pain Score (NRS) | No significant difference from placebo (mean difference -0.41) |

| Clinical Trial | Postoperative Dental Pain | 235 | This compound (150-1600 mg), Ibuprofen, Placebo | Total Pain Relief | Small statistically significant effect at 150 mg dose |

| Mechanistic Study | Pain Models | 25 | This compound alone + Pregabalin + Controls | Pain Thresholds | No significant difference from placebo on primary endpoints |

| Preclinical Study | Allergic Rhinitis | N/A | Inhaled this compound | Cough Response | Inhibition observed in guinea pig model |

作用機序

The compound exerts its effects by selectively inhibiting the NaV1.7 sodium channel, which is involved in the transmission of pain signals. By binding to a specific site in the voltage-sensing domain of the channel, it prevents the influx of sodium ions, thereby reducing neuronal excitability and pain perception .

類似化合物との比較

Similar Compounds

Similar compounds include other NaV1.7 inhibitors, such as:

PF-05089771: Another selective NaV1.7 inhibitor with a similar structure.

Tetrodotoxin: A well-known sodium channel blocker with a different mechanism of action.

Lidocaine: A local anesthetic that also blocks sodium channels but is less selective.

Uniqueness

What sets this compound apart is its high selectivity for the NaV1.7 channel, which minimizes off-target effects and enhances its potential as a therapeutic agent for pain management .

生物活性

PF-05089771 is a selective blocker of the voltage-gated sodium channel NaV1.7, which has garnered attention for its potential therapeutic applications, particularly in pain management. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and comparisons with other treatments.

This compound selectively inhibits the NaV1.7 channel, which plays a crucial role in the excitability of sensory neurons. The compound exhibits a potent inhibitory effect on NaV1.7 with IC50 values of 8 nM for mouse, 11 nM for human, and 171 nM for rat channels. In contrast, it shows significantly higher IC50 values against other sodium channels (e.g., NaV1.2, NaV1.6), indicating a favorable selectivity profile .

Selectivity Profile:

| Sodium Channel | IC50 (nM) |

|---|---|

| NaV1.7 (Mouse) | 8 |

| NaV1.7 (Human) | 11 |

| NaV1.7 (Rat) | 171 |

| NaV1.2 | 11000 |

| NaV1.3 | 25000 |

| NaV1.4 | 10000 |

| NaV1.5 | 25000 |

| NaV1.6 | 16000 |

This compound's ability to block spontaneous firing in inherited erythromelalgia-derived iPSC sensory neurons further underscores its potential in treating pain conditions linked to hyperexcitability of sensory neurons .

Pain Management Studies

Several clinical trials have investigated the efficacy of this compound in managing pain associated with diabetic peripheral neuropathy and other conditions.

- Diabetic Peripheral Neuropathy Trial : A randomized, placebo-controlled trial evaluated this compound against pregabalin and placebo over four weeks. Despite a trend towards reduced pain scores in the this compound group, the results were not statistically significant compared to placebo (mean difference -0.41) and were less effective than pregabalin (-0.53) .

- Analgesic Properties : A study assessing analgesic properties found that this compound did not demonstrate significant analgesic effects alone or when combined with pregabalin in various pain models .

- Cough Suppression : Another study indicated that this compound could inhibit cough reflexes in guinea pigs with allergic rhinitis, suggesting a broader therapeutic potential beyond pain management .

Case Presentation on Epileptic Encephalopathy

A case study highlighted the role of sodium channels in epileptic encephalopathy, specifically focusing on SCN8A mutations that affect NaV1.6 and NaV1.7 channels' function . While this compound primarily targets NaV1.7, understanding its interactions within this context is crucial for assessing its full therapeutic potential.

Discussion

The biological activity of this compound illustrates both promise and limitations:

-

Advantages :

- High selectivity for NaV1.7 may reduce side effects associated with broader sodium channel blockers.

- Potential applications beyond pain management, including respiratory conditions.

-

Limitations :

- Clinical trials have not consistently demonstrated significant efficacy compared to established treatments like pregabalin.

- The absence of robust analgesic effects raises questions about its utility in chronic pain management.

特性

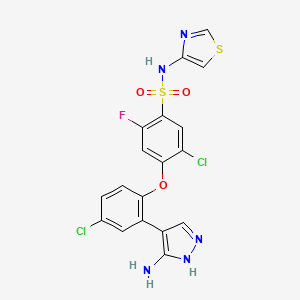

IUPAC Name |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336085 | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235403-62-9 | |

| Record name | PF-05089771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05089771 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-05089771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。